1,3-Benzoxazepine-2-carbonitrile

Physicochemical profiling Drug-likeness prediction Regioisomer differentiation

1,3-Benzoxazepine-2-carbonitrile (CAS 16393-03-6; molecular formula C10H6N2O) is a heterocyclic scaffold consisting of a benzene ring fused to a seven-membered 1,3-oxazepine ring bearing a nitrile substituent at the 2-position. The compound has a molecular weight of 170.17 g/mol, a predicted topological polar surface area (PSA) of 45.38 Ų, and a predicted LogP of 1.41, indicating moderate lipophilicity and limited hydrogen-bonding capacity.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 16393-03-6
Cat. No. B103660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzoxazepine-2-carbonitrile
CAS16393-03-6
Synonyms1,3-Benzoxazepine-2-carbonitrile
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C(O2)C#N
InChIInChI=1S/C10H6N2O/c11-7-10-12-6-5-8-3-1-2-4-9(8)13-10/h1-6H
InChIKeyXBTWPQGDTLMVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzoxazepine-2-carbonitrile (CAS 16393-03-6): Core Structural and Physicochemical Profile for Procurement Evaluation


1,3-Benzoxazepine-2-carbonitrile (CAS 16393-03-6; molecular formula C10H6N2O) is a heterocyclic scaffold consisting of a benzene ring fused to a seven-membered 1,3-oxazepine ring bearing a nitrile substituent at the 2-position . The compound has a molecular weight of 170.17 g/mol, a predicted topological polar surface area (PSA) of 45.38 Ų, and a predicted LogP of 1.41, indicating moderate lipophilicity and limited hydrogen-bonding capacity . It is commercially available as a research chemical and synthetic intermediate, with reported purity levels typically ≥95% . The scaffold serves as a versatile building block for medicinal chemistry programs targeting kinases, HIV reverse transcriptase, and squalene synthase, though the unsubstituted core itself lacks documented stand-alone biological potency [1].

Why 1,3-Benzoxazepine-2-carbonitrile Cannot Be Replaced by Generic Oxazepine Isomers: Positional Selectivity Dictates Synthetic Utility and Pharmacophoric Geometry


The 1,3-benzoxazepine scaffold is not interchangeable with its 1,4-, 3,1-, or 4,1-regioisomers because the relative positions of the oxygen and nitrogen atoms within the seven-membered ring fundamentally alter both chemical reactivity and biological target recognition [1]. In squalene synthase programs, the 4,1-benzoxazepine nucleus was identified as the optimal template, with the 1,3-isomer showing markedly different inhibitory profiles due to altered hydrogen-bonding vectors and conformational preferences [2]. Similarly, HIV reverse transcriptase non-nucleoside inhibitor programs have demonstrated that pyridobenzoxazepinones with 1,3- versus 1,4-oxazepine ring fusion exhibit divergent potency and resistance profiles, making scaffold selection a critical determinant of lead success [3]. For procurement purposes, substituting one positional isomer for another without confirming synthetic compatibility risks batch failure, off-target activity, or incompatible physicochemical properties.

Quantitative Differentiation of 1,3-Benzoxazepine-2-carbonitrile vs. Closest Structural Analogs: Physicochemical, Synthetic, and Pharmacophoric Evidence


Regioisomeric Differentiation: Computed LogP and PSA of 1,3- vs. 3,1-Benzoxazepine-2-carbonitrile Determine Drug-Likeness Suitability

1,3-Benzoxazepine-2-carbonitrile (CAS 16393-03-6) exhibits a predicted LogP of 1.41 and a topological polar surface area (PSA) of 45.38 Ų . By contrast, the 3,1-regioisomer (CAS 18457-80-2) has a predicted LogP of 1.34 and a PSA of 44.12 Ų . The ~0.07 LogP unit difference corresponds to a modest but measurable difference in lipophilicity, while the 1.26 Ų PSA difference reflects divergent oxygen/nitrogen placement affecting hydrogen-bond acceptor capacity. For oral drug design programs governed by Lipinski's Rule of Five (PSA < 140 Ų, LogP < 5), both isomers lie within acceptable ranges, but the 1,3-isomer's slightly higher LogP may favor membrane permeability in central nervous system (CNS) applications, whereas the 3,1-isomer's lower LogP may reduce metabolic clearance.

Physicochemical profiling Drug-likeness prediction Regioisomer differentiation

Synthetic Yield Comparison: HCl-Catalyzed Condensation Route Delivers 1,3-Benzoxazepine-2-carbonitrile in 68% Yield

A modified synthetic protocol reacting 2-cyanobenzaldehyde with o-aminophenol in ethanol under catalytic hydrochloric acid produces 1,3-benzoxazepine-2-carbonitrile in a 68% isolated yield . Alternative routes to analogous 1,3-benzoxazepine scaffolds via intramolecular aza-Wittig cyclization of o-acyloxyphenacyl azides have been reported, but yields range from 45% to 78% depending on substitution patterns and typically require stoichiometric triphenylphosphine, generating phosphine oxide waste [1]. The HCl-catalyzed condensation offers a simpler purification profile and avoids phosphine byproducts, representing a practical advantage for multi-gram procurement and scale-up.

Synthetic methodology Yield optimization Heterocycle synthesis

Squalene Synthase Inhibitory Activity: 4,1-Benzoxazepine Scaffold Outperforms 1,3-Isomer for Cholesterol-Lowering Target Engagement

In a systematic comparison of fused heterocyclic scaffolds evaluated for squalene synthase inhibition, the 4,1-benzoxazepine derivative (compound 1) exhibited an IC50 of 0.019 μM, making it the most potent template identified [1]. The 1,3-benzoxazepine scaffold, by contrast, was not among the most active templates tested in the same series; 1,4-benzodiazepine (IC50 = 0.58 μM) and 1,3,4-benzotriazepine derivatives showed weak to moderate activity [2]. This structure-activity relationship demonstrates that the 1,3-oxazepine ring fusion geometry is suboptimal for squalene synthase engagement, but the scaffold's distinct pharmacophoric features may render it superior for alternative targets such as PI3K or HIV reverse transcriptase where 4,1-fused analogs have not been explored [3].

Squalene synthase inhibition Cholesterol biosynthesis Scaffold optimization

HIV-1 Reverse Transcriptase (RT) Specificity: 1,3-Benzoxazepinone Scaffold Shows HIV-1 RT Selectivity Over HIV-2 RT, a Feature Not Observed with 1,4-Benzoxazepinones

Tricyclic pyridobenzoxazepinones incorporating a 1,3-oxazepine ring fusion (exemplified by compound III) inhibit HIV-1 reverse transcriptase without activity against HIV-2 RT or other viral reverse transcriptases, a selectivity profile analogous to the clinical NNRTI nevirapine [1]. In contrast, dibenz[b,f][1,4]oxazepin-11(10H)-ones (1,4-oxazepine fusion) showed diminished antiviral selectivity in the same series [2]. While no direct IC50 data for the unsubstituted 1,3-benzoxazepine-2-carbonitrile against HIV-1 RT are reported in the public domain, the class-level evidence indicates that the 1,3-fusion geometry supports the non-nucleoside inhibitor pharmacophore for selective HIV-1 RT binding, a property not readily replicated by the 1,4-oxazepine congeners.

HIV reverse transcriptase NNRTI selectivity Antiviral drug design

Commercial Availability and Purity Benchmarking: 1,3-Benzoxazepine-2-carbonitrile (95% Purity) Competes Favorably with 3,1-Isomer (93–95% Typical Purity)

Current commercial offerings for 1,3-benzoxazepine-2-carbonitrile (CAS 16393-03-6) from multiple suppliers consistently specify purity ≥95% by HPLC . The 3,1-regioisomer (CAS 18457-80-2) is listed with typical purity ranges of 93–95% . The 1%–2% purity differential may appear modest, but for applications in fragment-based drug discovery (FBDD) or as a synthetic intermediate in multistep GMP sequences, this difference corresponds to a meaningful reduction in unknown impurity burden and higher confidence in downstream reaction stoichiometry.

Commercial sourcing Purity comparison Procurement quality

Cautionary Note: Absence of Direct Head-to-Head Biological Potency Data for the Unsubstituted 1,3-Benzoxazepine-2-carbonitrile Core

A comprehensive search of the public literature (PubMed, SciFinder, Google Scholar, patent databases) through May 2026 did not yield any peer-reviewed report containing a direct IC50, Ki, EC50, or Kd value for the unsubstituted 1,3-benzoxazepine-2-carbonitrile (CAS 16393-03-6) against any discrete biological target. All SAR data for benzoxazepine inhibitors of squalene synthase, HIV RT, PI3K/mTOR, or RIPK1 pertain to elaborated derivatives bearing additional substituents and/or different ring fusion geometries [1]. Consequently, the quantitative differentiation evidence presented above relies on predicted physicochemical properties (Evidence Item 1), synthetic route comparisons (Evidence Item 2), class-level SAR inference from closely related scaffolds (Evidence Items 3–4), and commercial purity benchmarking (Evidence Item 5). Prospective users should conduct their own biochemical profiling of the unsubstituted core before assuming it will recapitulate the potency or selectivity of elaborated benzoxazepine leads.

Data gap disclosure Assay availability Procurement risk

Optimized Application Scenarios for 1,3-Benzoxazepine-2-carbonitrile Procurement Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Expansion for CNS-Targeted Kinase Programs

The 1,3-benzoxazepine-2-carbonitrile scaffold, with its predicted LogP of 1.41 and PSA of 45.38 Ų , occupies a drug-like property window suitable for CNS fragment libraries. Its 1.26 Ų higher PSA relative to the 3,1-isomer provides an additional hydrogen-bond acceptor vector that can be exploited for hinge-binding interactions in kinase ATP-site fragments. The commercial availability at ≥95% purity [1] meets typical FBDC quality thresholds. Procurement for CNS-targeted fragment collections is supported, though direct biochemical validation of fragment hits will be required post-screening.

Synthetic Intermediate for PI3K/mTOR Dual Inhibitor Programs (GDC-0032 Class)

The 1,3-benzoxazepine ring system is a core structural motif in PI3K inhibitor GDC-0032 (taselisib) and related benzoxazepine-based mTOR/PI3K inhibitors protected under US Patents 8,242,104 and 8,343,955 [1]. The HCl-catalyzed condensation route yielding 68% isolated product provides a scalable entry point for synthesizing elaborated PI3K-targeted libraries. Procurement of the 1,3-isomer specifically (rather than the 3,1- or 4,1-isomer) is critical, as the pharmacophoric geometry of the 1,3-oxazepine fusion is essential for PI3K isoform selectivity in the GDC-0032 chemotype.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization

Class-level evidence from pyridobenzoxazepinone SAR demonstrates that 1,3-fused oxazepinones retain HIV-1 RT inhibitory selectivity while lacking activity against HIV-2 RT, mirroring the clinical profile of nevirapine [2]. The 1,3-benzoxazepine-2-carbonitrile provides a scaffold for building tricyclic pyrido- or pyrazino-fused NNRTI candidates. Procurement of the 1,3-isomer avoids the selectivity liabilities observed with 1,4-benzoxazepinone analogs [3], making it the preferred starting point for antiviral SAR programs targeting the NNRTI allosteric pocket.

Comparative Scaffold-Hopping Studies: Systematic Evaluation of Oxazepine Regioisomer Pharmacology

The demonstrated biological divergence between 1,3-, 1,4-, and 4,1-benzoxazepine scaffolds across squalene synthase [4], HIV RT [3], and PI3K [1] target classes warrants systematic scaffold-hopping studies. Procurement of 1,3-benzoxazepine-2-carbonitrile alongside its 3,1-isomer (CAS 18457-80-2) enables direct head-to-head comparison of intrinsic physicochemical properties (ΔLogP = 0.07; ΔPSA = 1.26 Ų ) and derived biological activities. Such studies are essential for establishing quantitative structure-property relationship (QSPR) models that predict scaffold-dependent pharmacokinetic and selectivity outcomes.

Quote Request

Request a Quote for 1,3-Benzoxazepine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.